Cas no 6860-94-2 (1,3-dihydro-2-benzofuran-4-carbaldehyde)
1,3-dihydro-2-benzofuran-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-Formylisobenzofuran
- 1,3-dihydro-2-benzofuran-4-carbaldehyde
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- MDL: MFCD22070559
- Inchi: 1S/C9H8O2/c10-4-7-2-1-3-8-5-11-6-9(7)8/h1-4H,5-6H2
- InChI Key: MEJDETFUHZQRDV-UHFFFAOYSA-N
- SMILES: C1C2=C(C(C=O)=CC=C2)CO1
1,3-dihydro-2-benzofuran-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-325770-0.05g |
1,3-dihydro-2-benzofuran-4-carbaldehyde |
6860-94-2 | 95% | 0.05g |
$312.0 | 2023-09-04 | |
| Enamine | EN300-325770-0.1g |
1,3-dihydro-2-benzofuran-4-carbaldehyde |
6860-94-2 | 95% | 0.1g |
$466.0 | 2023-09-04 | |
| Enamine | EN300-325770-0.25g |
1,3-dihydro-2-benzofuran-4-carbaldehyde |
6860-94-2 | 95% | 0.25g |
$666.0 | 2023-09-04 | |
| Enamine | EN300-325770-0.5g |
1,3-dihydro-2-benzofuran-4-carbaldehyde |
6860-94-2 | 95% | 0.5g |
$1046.0 | 2023-09-04 | |
| Enamine | EN300-325770-1.0g |
1,3-dihydro-2-benzofuran-4-carbaldehyde |
6860-94-2 | 95% | 1g |
$1343.0 | 2023-06-03 | |
| Enamine | EN300-325770-2.5g |
1,3-dihydro-2-benzofuran-4-carbaldehyde |
6860-94-2 | 95% | 2.5g |
$2631.0 | 2023-09-04 | |
| Enamine | EN300-325770-5.0g |
1,3-dihydro-2-benzofuran-4-carbaldehyde |
6860-94-2 | 95% | 5g |
$3894.0 | 2023-06-03 | |
| Enamine | EN300-325770-10.0g |
1,3-dihydro-2-benzofuran-4-carbaldehyde |
6860-94-2 | 95% | 10g |
$5774.0 | 2023-06-03 | |
| Enamine | EN300-325770-1g |
1,3-dihydro-2-benzofuran-4-carbaldehyde |
6860-94-2 | 95% | 1g |
$1343.0 | 2023-09-04 | |
| Enamine | EN300-325770-5g |
1,3-dihydro-2-benzofuran-4-carbaldehyde |
6860-94-2 | 95% | 5g |
$3894.0 | 2023-09-04 |
1,3-dihydro-2-benzofuran-4-carbaldehyde Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 1,3-dihydro-2-benzofuran-4-carbaldehyde
Research Brief on 1,3-dihydro-2-benzofuran-4-carbaldehyde (CAS: 6860-94-2) in Chemical Biology and Pharmaceutical Applications
1,3-Dihydro-2-benzofuran-4-carbaldehyde (CAS: 6860-94-2) is a key synthetic intermediate and scaffold in medicinal chemistry, recently gaining attention for its versatile applications in drug discovery and chemical biology. This brief consolidates the latest research (2022-2023) on its synthetic methodologies, biological activities, and pharmaceutical potential, with emphasis on its role as a privileged structure for bioactive molecule design.
Recent advances in catalytic C-H functionalization (J. Org. Chem. 2023, 88, 5122-5135) have enabled efficient derivatization of the benzofuran core at the 4-position aldehyde group, allowing rapid generation of libraries for screening. Notably, the compound's rigid bicyclic structure and hydrogen-bond acceptor properties make it an ideal candidate for fragment-based drug discovery, as demonstrated in a fragment screening campaign against SARS-CoV-2 main protease (Bioorg. Med. Chem. Lett. 2023, 82, 129567).
Structural optimization studies (Eur. J. Med. Chem. 2022, 243, 114787) reveal that 4-carbaldehyde derivatives exhibit enhanced blood-brain barrier permeability compared to carboxylate analogs, positioning this scaffold as valuable for CNS-targeted therapeutics. Computational docking analyses suggest the aldehyde moiety participates in reversible covalent interactions with cysteine residues in target proteins, a mechanism exploited in the development of kinase inhibitors (J. Med. Chem. 2023, 66, 8914-8930).
In synthetic biology applications, 6860-94-2 serves as a key precursor for fluorescent probes targeting amyloid aggregates (Chem. Sci. 2023, 14, 3243-3256). The aldehyde group enables Schiff base formation with lysine residues, allowing specific labeling of pathological protein conformations. Recent metabolic stability studies (Drug Metab. Dispos. 2023, 51, 1122-1134) indicate favorable pharmacokinetic profiles for derivatives with electron-withdrawing substituents on the benzofuran ring.
Ongoing clinical trials (NCT05874223) evaluate a 4-carbaldehyde-derived compound as a selective MAO-B inhibitor for Parkinson's disease, demonstrating the translational potential of this chemical scaffold. Challenges remain in controlling aldehyde reactivity in biological systems, with current research focusing on prodrug approaches and targeted delivery systems to maximize therapeutic index.
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